Methyl 5-methylsalicylate

Lanthanide Photophysics Coordination Chemistry Luminescent Materials

Methyl 5-methylsalicylate (CAS 22717-57-3) is a methyl-substituted salicylate ester with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. It is a positional isomer of methyl salicylate, characterized by a methyl group at the 5-position of the aromatic ring, which confers distinct physical properties, including a boiling point of 241-243 °C (at 767 mmHg) and a density of 1.153 g/mL at 25 °C.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 22717-57-3
Cat. No. B1360134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylsalicylate
CAS22717-57-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)OC
InChIInChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3
InChIKeyJQYUQKRFSSSGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Methylsalicylate (CAS 22717-57-3) Procurement Guide: Core Properties & Regulatory Identity


Methyl 5-methylsalicylate (CAS 22717-57-3) is a methyl-substituted salicylate ester with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a positional isomer of methyl salicylate, characterized by a methyl group at the 5-position of the aromatic ring, which confers distinct physical properties, including a boiling point of 241-243 °C (at 767 mmHg) and a density of 1.153 g/mL at 25 °C [1]. This compound is commercially available with a typical purity of 96% and is formally recognized as Methyl Salicylate EP Impurity J, a highly characterized reference standard essential for pharmaceutical quality control applications [2].

Why Methyl 5-Methylsalicylate (CAS 22717-57-3) Cannot Be Interchanged with Unsubstituted or Other Positional Isomers


Substitution of methyl 5-methylsalicylate with the unsubstituted methyl salicylate or its other positional isomers (e.g., 4-methyl or 6-methyl) is scientifically unsound due to profound differences in physical properties and performance in specific applications. The presence and position of the methyl group on the aromatic ring directly alters the electronic structure of the ligand, leading to orders-of-magnitude differences in photophysical properties when used in lanthanide complex formation [1]. Furthermore, its distinct boiling point and density relative to methyl salicylate [2] preclude direct substitution in synthetic protocols requiring specific volatility or miscibility. Its unique identity as a defined pharmacopoeial impurity (Methyl Salicylate EP Impurity J) means that only this specific compound can serve as a certified reference standard for regulatory compliance in pharmaceutical manufacturing [3].

Quantitative Differentiation of Methyl 5-Methylsalicylate (CAS 22717-57-3) vs. Closest Analogs


13-Fold Difference in Terbium Cluster Emission Quantum Yield vs. 4-Methyl Isomer

When used as a ligand to form novel nonanuclear Tb(III) clusters, methyl 5-methylsalicylate (L2) exhibits a drastically different photophysical outcome compared to its 4-methyl positional isomer, methyl 4-methylsalicylate (L1). The position of the methyl group on the aromatic ring critically influences the ligand's electronic structure and, consequently, the photosensitized energy transfer efficiency to the Tb(III) center [1].

Lanthanide Photophysics Coordination Chemistry Luminescent Materials

Regulatory-Specific Identity as Methyl Salicylate EP Impurity J

Methyl 5-methylsalicylate is officially designated as Methyl Salicylate EP Impurity J, a highly characterized reference material that complies with stringent regulatory standards, including those set by USP, EMA, JP, and BP. This designation is specific to the 5-methyl positional isomer and is not shared by other isomers like the 4-methyl or 6-methyl derivatives [1]. The compound is supplied with a detailed Structure Elucidation Report (SER) to ensure its accuracy and reliability for analytical applications [1].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Elevated Boiling Point and Lower Density vs. Unsubstituted Methyl Salicylate

The presence of the methyl substituent on the aromatic ring of methyl 5-methylsalicylate results in a significantly higher boiling point and lower density compared to the unsubstituted parent compound, methyl salicylate. These altered physical properties are critical for separation processes like distillation and for predicting behavior in biphasic systems [1].

Physical Chemistry Separation Science Synthetic Planning

Defined Fragment Scaffold for Drug Discovery

Methyl 5-methylsalicylate is commercially offered as a fragment molecule with a purity of 98.58%, specifically intended as a scaffold for molecular linking, expansion, and modification in drug discovery programs. This positions it as a distinct research tool compared to more complex or less characterized salicylate derivatives used for other purposes .

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

High-Value Application Scenarios for Methyl 5-Methylsalicylate (CAS 22717-57-3) Based on Quantitative Differentiation


Ligand Design for Lanthanide-Based Luminescent Materials with Tuned Emission

For researchers engineering lanthanide complexes, methyl 5-methylsalicylate provides a specific electronic tuning effect distinct from its 4-methyl isomer. When forming nonanuclear Tb(III) clusters, it yields a low emission quantum yield of 2.4%, which is 13 times lower than that of the 4-methyl isomer (31%) [1]. This makes it the ligand of choice for applications requiring attenuated or specifically modulated luminescence, or for fundamental studies on the relationship between ligand substitution and energy transfer.

Certified Reference Standard for Methyl Salicylate Impurity Profiling

Analytical and quality control laboratories must use methyl 5-methylsalicylate, designated as Methyl Salicylate EP Impurity J, for the development and validation of methods to quantify this specific impurity in Methyl Salicylate API and finished products. Its use is mandated for ANDA and NDA submissions and commercial production, and it is supplied with full characterization data to meet global pharmacopoeial standards (USP, EMA, JP, BP) [2]. No other isomer or analog can fulfill this regulatory role.

High-Temperature Synthesis or Distillation Processes

In synthetic protocols where a salicylate ester with higher thermal stability or lower volatility is required, methyl 5-methylsalicylate offers a distinct advantage. Its boiling point (241-243 °C) is approximately 20 °C higher than that of unsubstituted methyl salicylate (222-224 °C) [3]. This property is critical for reactions conducted at elevated temperatures or for achieving clean separation of this compound from the parent ester via fractional distillation.

Fragment-Based Drug Discovery (FBDD) Libraries

Medicinal chemistry teams engaged in fragment-based lead discovery can procure methyl 5-methylsalicylate as a pre-qualified, high-purity fragment scaffold (98.58%) . Its defined structure and availability in small quantities (50 mg, 200 mg) from specialized vendors make it an ideal building block for exploring chemical space around the salicylate core, enabling efficient molecular linking and expansion strategies.

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